3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a benzothiophene core, nitro group, and multiple chloro and methoxy substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group through nitration. Subsequent steps include chlorination and methoxylation to introduce the chloro and methoxy groups, respectively. The final step involves the formation of the carboxamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the benzothiophene core.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro groups could yield various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, derivatives of benzothiophene compounds are often explored for their therapeutic potential. This compound could be a candidate for drug development, particularly if it exhibits significant biological activity.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide would depend on its specific application. For example, if it were used as an antimicrobial agent, it might inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(3-chloro-4-methoxyphenyl)-N-methylbenzamide
- 3-chloro-N-(4-methoxyphenyl)benzamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of the benzothiophene core and the nitro group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H10Cl2N2O4S |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
3-chloro-N-(3-chloro-4-methoxyphenyl)-7-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H10Cl2N2O4S/c1-24-12-6-5-8(7-10(12)17)19-16(21)15-13(18)9-3-2-4-11(20(22)23)14(9)25-15/h2-7H,1H3,(H,19,21) |
InChI Key |
WCGKGIJBZKYJGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)C(=CC=C3)[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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